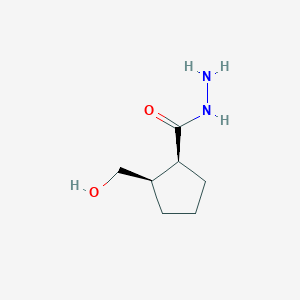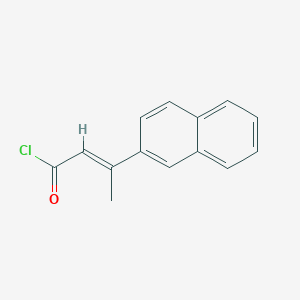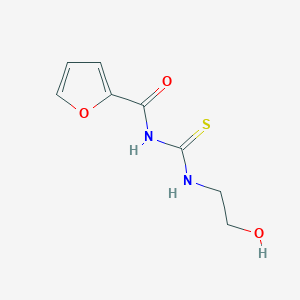
2,6-Di(pyrrolidin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with two pyrrolidine groups at the 2 and 6 positions and an amine group at the 4 position. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution of 2,6-dichloropyrimidine with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which is then further reacted with pyrrolidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The presence of the pyrrolidine groups allows for potential cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, dichloromethane, or ethanol under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Aplicaciones Científicas De Investigación
2,6-Di(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Di(pyrrolidin-1-yl)pyrimidin-4-amine is not fully understood. it is believed to act as a competitive inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity. The compound may also interact with specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound has a similar structure but lacks the second pyrrolidine group at the 6 position.
6-(piperidin-1-yl)pyrimidine-2,4-diamine:
Uniqueness
2,6-Di(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to the presence of two pyrrolidine groups, which may enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its potential pharmacological activities.
Propiedades
Número CAS |
331268-12-3 |
|---|---|
Fórmula molecular |
C12H19N5 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2,6-dipyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5/c13-10-9-11(16-5-1-2-6-16)15-12(14-10)17-7-3-4-8-17/h9H,1-8H2,(H2,13,14,15) |
Clave InChI |
DWVDKFKHTJFPSH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=C2)N)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)


![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)

![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)


![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

